molecular formula C7H14N2O B11922395 N-(tert-Butyl)aziridine-2-carboxamide

N-(tert-Butyl)aziridine-2-carboxamide

Cat. No.: B11922395
M. Wt: 142.20 g/mol
InChI Key: NECOBHWYVWLQJQ-UHFFFAOYSA-N
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Description

N-(tert-Butyl)aziridine-2-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-Butyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another method includes the addition of carbenes to imines or nitrenes to alkenes . The aza-Michael-initiated ring closure of α-acyl acrylates and N-tosyloxy tert-butyl carbamates catalyzed by chiral amino thiourea is also a notable method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced synthetic procedures is common to achieve enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)aziridine-2-carboxamide is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other aziridine derivatives. This structural feature makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-tert-butylaziridine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2,3)9-6(10)5-4-8-5/h5,8H,4H2,1-3H3,(H,9,10)

InChI Key

NECOBHWYVWLQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CN1

Origin of Product

United States

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